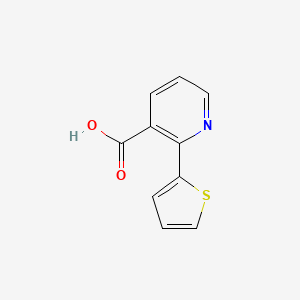

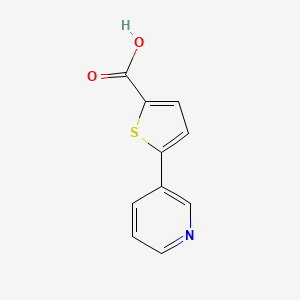

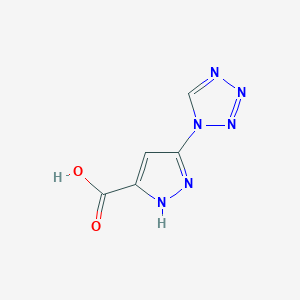

5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound, characterized by a 5-membered ring with two adjacent nitrogen atoms. The tetrazole moiety in the compound is a five-membered ring with four nitrogen atoms, which often serves as a carboxylic acid isostere due to its similar electronic and geometric properties . This compound is of interest in medicinal chemistry due to its potential pharmacological activities and its role as a metabolically stable substitute for carboxylic acid groups in drug design.

Synthesis Analysis

The synthesis of pyrazole derivatives with a tetrazole group, such as "5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid," can be achieved through a [3 + 2] cycloaddition reaction. This method involves the reaction of 1-aryl-1H-pyrazole-4-carbonitriles with sodium azide and ammonium chloride in a suitable solvent like dimethylformamide (DMF), yielding good product percentages ranging from 64% to 85% . The synthesis of related compounds, such as 5-(biphenyl-4-ylmethyl)pyrazoles, has been reported to require specific substituents on the pyrazole ring, such as a propyl or butyl group at position 1 and a carboxylic acid group at position 4, to achieve high affinity for certain biological targets .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including those with a tetrazole group, is characterized by spectroscopic techniques such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR). These techniques provide detailed information about the functional groups present and the overall molecular architecture. For instance, the IR spectrum can reveal the presence of the tetrazole ring, while NMR spectroscopy can provide insights into the substitution pattern on the pyrazole ring .

Chemical Reactions Analysis

The tetrazole group in the compound can participate in various chemical reactions due to its reactivity. For example, the tetrazole ring can undergo displacement reactions, as seen in the synthesis of 5-substituted 3-(1H-tetrazol-5-yl)pyrazolo[1, 5-a]quinazolines, where an unexpected aminolysis occurred, displacing a 4-morpholinyl group during the formation of the tetrazole ring . This reactivity is crucial for the design of drug molecules, as it can influence the pharmacokinetic and pharmacodynamic properties of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of "5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid" and related compounds are influenced by the presence of the tetrazole group. Tetrazoles are known to be metabolism-resistant isosteres for carboxylic acids, which can improve the metabolic stability of drug candidates. The tetrazole group also affects the acidity, lipophilicity, and hydrogen bonding capacity of the molecule, which are important factors in drug-receptor interactions and bioavailability .

Applications De Recherche Scientifique

-

Coordination Polymers

- Field : Chemistry

- Application : Coordination polymers are synthesized using 5-(1H-tetrazol-5-yl)isophthalic acid ligand . These polymers have potential applications in luminescence and magnetic properties .

- Methods : The polymers are synthesized under solvo-/hydrothermal conditions . Different transition metals are used to create a variety of coordination polymers .

- Results : The resulting coordination polymers exhibit different structures, luminescence, and magnetic properties .

-

Sensitization of Lanthanide(III) Cations and Small-Molecule Sensing

- Field : Chemistry

- Application : Layer-structured coordination polymers based on 5-(1H-tetrazol-5-yl)isophthalic acid are used for sensitization of lanthanide(III) cations and small-molecule sensing .

- Methods : The details of the methods are not provided in the available information .

- Results : The results or outcomes of this application are not provided in the available information .

-

Synthesis of Novel Coordination Polymers

- Field : Chemistry

- Application : Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand have been synthesized . These polymers have potential applications in luminescence and magnetic properties .

- Methods : The polymers are synthesized under solvo-/hydrothermal conditions . Different transition metals are used to create a variety of coordination polymers .

- Results : The resulting coordination polymers exhibit different structures, luminescence, and magnetic properties .

-

Creation of Metal–Organic Frameworks

- Field : Chemistry

- Application : Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand have been synthesized . These frameworks have potential applications in luminescence and magnetic properties .

- Methods : The details of the methods are not provided in the available information .

- Results : The resulting metal–organic frameworks exhibit different structures, luminescence, and magnetic properties .

-

Synthesis of Six Novel Coordination Polymers

- Field : Chemistry

- Application : Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand have been synthesized . These polymers have potential applications in luminescence and magnetic properties .

- Methods : The polymers are synthesized under solvo-/hydrothermal conditions . Different transition metals are used to create a variety of coordination polymers .

- Results : The resulting coordination polymers exhibit different structures, luminescence, and magnetic properties .

-

Creation of Four Metal–Organic Frameworks

- Field : Chemistry

- Application : Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand have been synthesized . These frameworks have potential applications in luminescence and magnetic properties .

- Methods : The details of the methods are not provided in the available information .

- Results : The resulting metal–organic frameworks exhibit different structures, luminescence, and magnetic properties .

Propriétés

IUPAC Name |

3-(tetrazol-1-yl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N6O2/c12-5(13)3-1-4(8-7-3)11-2-6-9-10-11/h1-2H,(H,7,8)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCYTZWSWDTSML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N2C=NN=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406422 |

Source

|

| Record name | 5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid | |

CAS RN |

1039008-40-6 |

Source

|

| Record name | 5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.